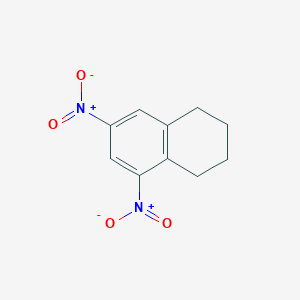

5,7-Dinitro-1,2,3,4-tetrahydronaphthalene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

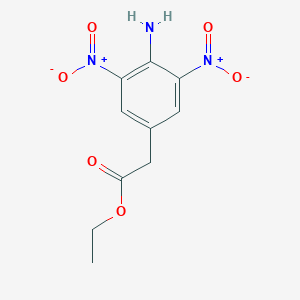

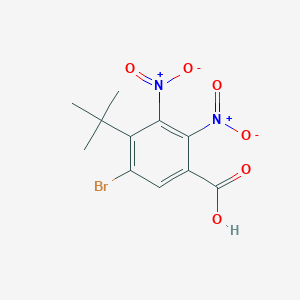

5,7-Dinitro-1,2,3,4-tetrahydronaphthalene is a chemical compound with the linear formula C10H10N2O4 . It has a molecular weight of 222.202 .

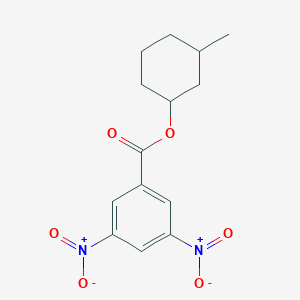

Molecular Structure Analysis

The molecular structure of 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .科学的研究の応用

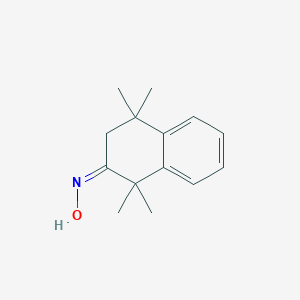

Energetic Metal-Organic Frameworks

5,7-Dinitro-1,2,3,4-tetrahydronaphthalene can be used in the creation of high-energy metal-organic frameworks (MOFs). These MOFs, based on nitrogen-rich ligands, are an emerging class of explosives. The density of these materials can be significantly increased, which positively influences their performance .

High-Density Energetic Materials

This compound can be used in the synthesis of high-energy density materials (HEDMs), which are widely used in explosives, propellants, and pyrotechnics. The introduction of an N–O bond in the compound can increase its density and thermal stability .

Nitrogen-Rich Heterocyclic Compounds

5,7-Dinitro-1,2,3,4-tetrahydronaphthalene can serve as a precursor for synthesizing nitrogen-rich heterocyclic compounds. These compounds have seen a large increase in density and detonation properties, making them valuable in the field of energetic materials .

Advanced Oxidation Processes

Although not directly related to 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene, similar nitro compounds have been used in the treatment of wastewater from high explosive production facilities. Advanced oxidation processes such as photolysis (UV), photo-peroxidation (UV/H2O2), and photo-Fenton oxidation (UV/Fenton’s reagent) have been evaluated for this purpose .

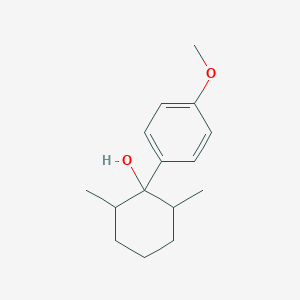

Coal Liquefaction

1,2,3,4-Tetrahydronaphthalene, a structurally similar compound to 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene, is used in coal liquefaction . It’s possible that the dinitro derivative could have similar applications.

Paints and Waxes

Again, while not directly related to 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene, 1,2,3,4-Tetrahydronaphthalene is used as an alternative to turpentine in paints and waxes . The dinitro derivative might have potential in this area as well.

Safety and Hazards

作用機序

Target of Action

The primary targets of 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene are currently unknown .

Mode of Action

It’s known that the pyrolysis of similar dinitro compounds is primarily triggered by n-no2 rupture . This rupture is followed by a series of complex interactions among the intermediate products .

Biochemical Pathways

The pyrolysis of similar dinitro compounds leads to the generation of h2o, n2, nh3, and a carbon network as final products .

Pharmacokinetics

It’s known that similar compounds like tetrahydronaphthalene bind to plasma proteins and are distributed in all tissues .

特性

IUPAC Name |

5,7-dinitro-1,2,3,4-tetrahydronaphthalene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c13-11(14)8-5-7-3-1-2-4-9(7)10(6-8)12(15)16/h5-6H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYARKBJAQYVUJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=C(C=C2[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Dinitro-1,2,3,4-tetrahydronaphthalene | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2,6-dibromo-4-(2-methylcyclohexyl)phenyl]acetamide](/img/structure/B373645.png)

![1-Methyl-4-({5-[(4-methylphenyl)sulfonyl]-3-phenylpentyl}sulfonyl)benzene](/img/structure/B373646.png)

![Methyl 2-[2-(2-methoxy-1,1-dimethyl-2-oxoethyl)cyclohexyl]-2-methylpropanoate](/img/structure/B373650.png)

![Tert-butyl[4-(dimethylamino)phenyl]formamide](/img/structure/B373655.png)